molecular formula C10H13N5O3S B12932014 Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo- CAS No. 17318-18-2

Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo-

Cat. No.: B12932014
CAS No.: 17318-18-2
M. Wt: 283.31 g/mol
InChI Key: HPCFWPYIEBKPPY-KVQBGUIXSA-N
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Description

6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine ring system substituted with amino and thione groups, as well as a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives with tetrahydrofuran intermediates under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include purine metabolism and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2(9H)-one
  • 6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2(9H)-thione

Uniqueness

Compared to similar compounds, 6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione is unique due to its specific substitution pattern and the presence of both amino and thione groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

17318-18-2

Molecular Formula

C10H13N5O3S

Molecular Weight

283.31 g/mol

IUPAC Name

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione

InChI

InChI=1S/C10H13N5O3S/c11-8-7-9(13-3-12-8)15(10(19)14-7)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H,14,19)(H2,11,12,13)/t4-,5+,6+/m0/s1

InChI Key

HPCFWPYIEBKPPY-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=S)N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3NC2=S)N)CO)O

Origin of Product

United States

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